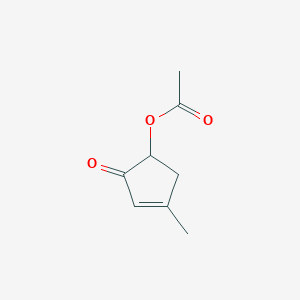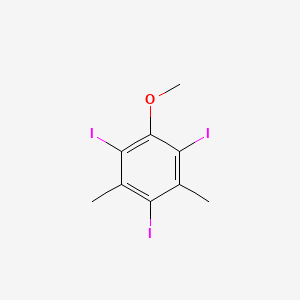
1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene: is an organic compound characterized by the presence of three iodine atoms, one methoxy group, and two methyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene typically involves the iodination of a suitable precursor. One common method is the iodination of 2-methoxy-4,6-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, yielding a less substituted benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace iodine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atoms.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction: Less substituted benzene derivatives with fewer iodine atoms.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene depends on its specific application. In radiopharmaceuticals, the iodine atoms can be used for imaging or therapeutic purposes. The compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The methoxy and methyl groups can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triiodo-2,4,6-trimethylbenzene: Similar structure but with three methyl groups instead of one methoxy and two methyl groups.
1,3,5-Triiodo-2,4,6-trimethoxybenzene: Similar structure but with three methoxy groups instead of one methoxy and two methyl groups.
Uniqueness
1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene is unique due to the combination of iodine, methoxy, and methyl groups, which can influence its chemical reactivity and potential applications. The presence of iodine atoms makes it particularly useful in radiopharmaceuticals, while the methoxy and methyl groups can affect its interactions with other molecules and its overall stability.
Eigenschaften
CAS-Nummer |
57070-28-7 |
|---|---|
Molekularformel |
C9H9I3O |
Molekulargewicht |
513.88 g/mol |
IUPAC-Name |
1,3,5-triiodo-2-methoxy-4,6-dimethylbenzene |
InChI |
InChI=1S/C9H9I3O/c1-4-6(10)5(2)8(12)9(13-3)7(4)11/h1-3H3 |
InChI-Schlüssel |
VEWWRIGJALHRKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1I)OC)I)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


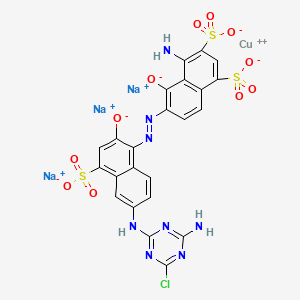

![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
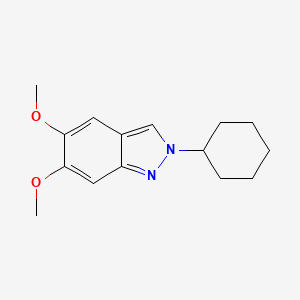
![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
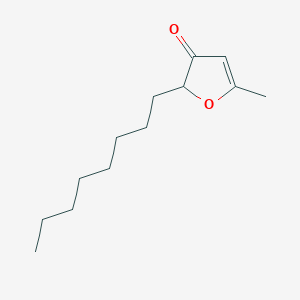
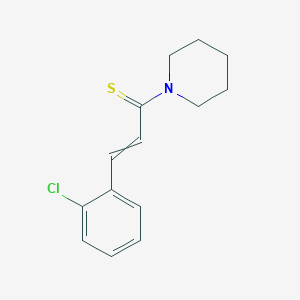
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
